![molecular formula C19H23F3N4O B2506976 (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide CAS No. 885180-38-1](/img/structure/B2506976.png)
(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide
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Description
(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is involved in various physiological processes, including mood regulation, anxiety, and pain perception. BCTP has shown promise in preclinical studies as a tool for investigating the role of the 5-HT1A receptor in these processes.
Scientific Research Applications
- Research Context : Studies have evaluated the influence of this compound on nociceptive thresholds in mouse models of persistent pain .
- Findings : Certain indole derivatives exhibited antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Antinociceptive Properties
Antitubercular Activity (Indole Derivatives)
Psychiatric Research (D2AAK1 Derivative)
properties
IUPAC Name |
(E)-N-butyl-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O/c1-2-3-7-24-18(27)15(13-23)14-25-8-10-26(11-9-25)17-6-4-5-16(12-17)19(20,21)22/h4-6,12,14H,2-3,7-11H2,1H3,(H,24,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZTQFVBDOZFT-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide |
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